molecular formula C18H19N3O5S2 B2966731 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide CAS No. 1170030-56-4

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide

Cat. No.: B2966731
CAS No.: 1170030-56-4
M. Wt: 421.49
InChI Key: YFRFGCHFNFLOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide is a recognized and potent inhibitor of Transforming Growth Factor-β (TGF-β)-Activated Kinase 1 (TAK1). TAK1 is a key upstream kinase integral to multiple signaling pathways , including NF-κB and MAPK, which are central to inflammatory responses, cell survival, and differentiation. This compound acts by potently and selectively binding to the ATP-binding site of TAK1 , thereby blocking its kinase activity and downstream signaling. Its primary research value lies in the pharmacological dissection of TAK1's role in various disease models. Researchers utilize this inhibitor to explore mechanisms in autoimmune diseases, cancer biology where TAK1 is implicated in cell survival and resistance, and fibrotic disorders. The unique chemical structure, featuring a fused pyrazole core, provides a specific interaction profile that makes it a valuable tool compound for probing the complex dynamics of innate immunity and stress response pathways at a molecular level.

Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazol-3-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S2/c1-13-4-6-15(7-5-13)28(24,25)20-18-11-16(17-3-2-9-26-17)19-21(18)14-8-10-27(22,23)12-14/h2-7,9,11,14,20H,8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRFGCHFNFLOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features several notable structural components:

  • Pyrazole Ring : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
  • Furan and Thiophene Moieties : Contribute to the compound's reactivity and biological interactions.
  • Sulfonamide Group : Enhances solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

Anticancer Activity

Research indicates that compounds with pyrazole and furan rings can exhibit potent anticancer effects. For instance, similar pyrazole derivatives have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells. In a study, a related pyrazole compound demonstrated an IC50 value of 39.70 µM against MCF7 cells, indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound's structure suggests potential inhibition of various enzymes relevant to cancer and neurodegenerative diseases. For example, compounds with similar moieties have been shown to inhibit acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are important targets in treating Alzheimer's disease .

CompoundTarget EnzymeIC50 Value
Pyrazole Analog 1AChE66.37 nM
Pyrazole Analog 2CA I0.93 nM
Pyrazole Analog 3CA II0.75 nM

Anti-inflammatory Properties

Compounds containing the pyrazole nucleus have also been reported to possess anti-inflammatory effects. The modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines has been observed in several studies .

Understanding the mechanisms by which this compound exerts its effects is crucial for its therapeutic application:

Interaction with Biological Macromolecules

The compound's interaction with proteins and nucleic acids can lead to alterations in cellular signaling pathways. Techniques such as molecular docking studies have shown that similar compounds can bind effectively to the ATP-binding pocket of kinases involved in cancer progression .

Caspase Activation

Studies have indicated that certain pyrazole derivatives can modulate caspase activity, which plays a vital role in apoptosis. The activation or inhibition of specific caspases can determine the survival or death of cancer cells .

Case Studies

Several case studies highlight the compound's potential:

  • Cytotoxicity in Cancer Cells : A study demonstrated that a related sulfonamide derivative exhibited significant cytotoxicity against MCF7 cells, suggesting that modifications to the pyrazole structure could enhance efficacy.
  • Neuroprotective Effects : Research on similar compounds indicates potential neuroprotective effects through AChE inhibition, providing a promising avenue for Alzheimer's treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Group
Compound Name Molecular Formula Molecular Weight (g/mol) Sulfonamide Substituent Evidence ID
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropylbenzenesulfonamide C₁₇H₂₃N₃O₄S₂ 397.5 4-isopropylphenyl
N-[1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl]methanesulfonamide C₁₄H₁₇N₃O₄S₂ 355.4 Methyl (methanesulfonamide)
Target Compound C₁₈H₂₀N₃O₅S₂ 422.5 4-methylphenyl

Key Observations :

  • The 4-methylbenzenesulfonamide group in the target compound balances hydrophobicity and steric bulk compared to the bulkier 4-isopropyl group in and the smaller methanesulfonamide in .
  • The methyl group may enhance metabolic stability relative to the isopropyl analog while retaining better solubility than the methanesulfonamide derivative .
Variations in Pyrazole Substituents
Compound Name Molecular Formula Molecular Weight (g/mol) Pyrazole Substituents Evidence ID
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide C₁₉H₂₃N₅O₄S₂ 449.6 3-(p-tolyl), 5-(3,5-dimethylpyrazole sulfonamide)
N-(3-(Furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide C₂₆H₂₁N₅O₄ 467.5 3-(furan-2-yl), 1-(dihydropyrimidinone)
Target Compound C₁₈H₂₀N₃O₅S₂ 422.5 3-(furan-2-yl), 1-(tetrahydrothiophene dioxide)

Key Observations :

  • Replacing the dihydropyrimidinone ring in with a tetrahydrothiophene dioxide moiety reduces molecular weight and alters conformational flexibility .
Chlorine-Substituted Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Evidence ID
4-Chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzenesulfonamide C₁₅H₁₇ClN₃O₄S₂ 402.9 4-chlorophenyl
Target Compound C₁₈H₂₀N₃O₅S₂ 422.5 4-methylphenyl

Key Observations :

    Q & A

    Q. What are the optimal synthetic routes and conditions for preparing this compound?

    The compound can be synthesized via nucleophilic substitution or condensation reactions. A general method involves:

    • Reagents : K₂CO₃ as a base, DMF as a solvent, and alkyl/aryl halides for functionalization .
    • Conditions : Stirring at room temperature or mild heating (40–60°C) to avoid side reactions.
    • Key steps : Sulfonamide group introduction via reaction of sulfonyl chlorides with amine intermediates.
    • Example workflow :
    StepReagents/ConditionsPurpose
    1K₂CO₃, DMF, RCH₂ClAlkylation of pyrazole core
    2LiAlH₄ or NaBH₄Reduction of sulfonyl groups

    Q. How is the compound characterized structurally?

    Methodology :

    • X-ray crystallography : Resolves bond lengths/angles (e.g., C–S = 1.76 Å, C–N = 1.34 Å) and confirms stereochemistry .
    • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on neighboring substituents (e.g., furan protons at δ 6.2–7.4 ppm).
    • HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
      • Comparative analysis : Cross-reference with PubChem-calculated properties (InChIKey, SMILES) .

    Q. What are the solubility and stability profiles under experimental conditions?

    • Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to sulfonamide hydrophilicity. Limited solubility in water (<1 mg/mL).
    • Stability :
    ConditionStabilityNotes
    pH 7–8StableAvoid strong acids/bases to prevent hydrolysis
    LightSensitiveStore in amber vials at –20°C

    Advanced Research Questions

    Q. How to address contradictions in reported biological activity data?

    Root causes :

    • Purity variations : Impurities from incomplete sulfonylation (e.g., residual sulfonic acid) may skew bioassay results.
    • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values. Resolution :
    • Reproducibility checks : Standardize HPLC purity (>98%) and biological protocols .
    • Control experiments : Use known enzyme inhibitors (e.g., COX-2 inhibitors) to validate assay systems .

    Q. What computational strategies predict reactivity and regioselectivity in derivatization?

    • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
    • MD simulations : Assess binding conformations with target proteins (e.g., cyclooxygenase isoforms).
    • Case study : Substituents at the pyrazole 3-position (furan vs. thiophene) alter electron density, affecting sulfonamide reactivity .

    Q. How to minimize side reactions during functional group interconversion?

    Strategies :

    • Protecting groups : Use tert-butoxycarbonyl (Boc) for amines during sulfonylation .
    • Optimized conditions :
    ReactionReagentsBy-Product Mitigation
    OxidationH₂O₂Low temperature (0–5°C) to prevent over-oxidation
    SubstitutionCuI, DIPEACatalytic system for selective aryl coupling

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.